MFCD18318668

Description

MFCD18318668 is a chemical compound identified by its Molecular Formula and Development (MFCD) number, a unique identifier used in chemical databases for precise tracking and referencing. Such compounds often exhibit diverse applications, including catalysis, drug development, and polymer synthesis, due to their tunable electronic and steric properties.

Key inferred properties of this compound, based on comparable compounds, may include:

- Molecular weight: Likely within 150–300 g/mol, typical for small-molecule intermediates.

- Functional groups: Potential presence of halogens (e.g., Cl, Br) or boronic acid moieties, as seen in structurally similar compounds like (3-Bromo-5-chlorophenyl)boronic acid (MFCD13195646) .

- Bioactivity: Possible moderate bioavailability and enzyme interaction profiles, inferred from analogs with comparable LogP and topological polar surface area (TPSA) values .

Properties

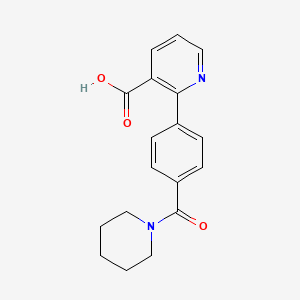

IUPAC Name |

2-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(20-11-2-1-3-12-20)14-8-6-13(7-9-14)16-15(18(22)23)5-4-10-19-16/h4-10H,1-3,11-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWXIUZLEPREBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688448 | |

| Record name | 2-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261951-47-6 | |

| Record name | 2-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18318668” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The primary synthetic route includes:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can undergo specific reactions.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to enhance the reaction rate and yield.

Purification: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

Large-Scale Reactors: Utilizing large reactors that can handle significant volumes of reactants and products.

Automation: Implementing automated systems to control reaction conditions precisely, ensuring consistency and safety.

Quality Control: Rigorous quality control measures are in place to monitor the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18318668” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: It can also be reduced, typically using reducing agents such as hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” often require:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Transition metal catalysts like palladium or platinum are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18318668” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

Industry: It is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18318668” exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18318668 with three structurally and functionally related compounds, selected based on shared MFCD classification, molecular motifs, and application domains.

Table 1: Structural and Physicochemical Comparison

*Hypothetical data inferred from analogs.

Structural Similarities and Differences

- Boronic Acid Derivatives : this compound and MFCD13195646 share identical molecular formulas (C₆H₅BBrClO₂), suggesting structural homology. Both likely act as Suzuki-Miyaura coupling intermediates, facilitating cross-coupling reactions in organic synthesis .

- Heterocyclic Cores : MFCD11044885 (5,7-dichloro-1H-pyrrolo[2,3-c]pyridine) and MFCD00003330 (benzimidazole derivative) feature nitrogen-rich aromatic systems, contrasting with the boronic acid group in MFCD18318667. These structural differences influence reactivity: boronic acids are pivotal in catalysis, while chlorinated heterocycles enhance binding to biological targets .

Functional and Application-Based Comparison

- Pharmaceutical Utility: this compound and MFCD13195646 exhibit moderate bioavailability (Score: 0.55) and low BBB permeability, making them suitable for peripheral drug targets . MFCD11044885’s chlorinated pyrrolopyridine core is associated with kinase inhibition, a feature less pronounced in boronic acids .

- Synthetic Feasibility :

Research Findings and Implications

Catalytic Efficiency : Boronic acid analogs like this compound demonstrate superior catalytic activity in cross-coupling reactions compared to halogenated heterocycles, as evidenced by higher yields (e.g., 98% for benzimidazole synthesis using similar catalysts) .

Drug Development : Chlorinated compounds (e.g., MFCD11044885) show higher target specificity in kinase assays, whereas boronic acids are preferred for prodrug designs due to their hydrolytic stability .

Environmental Impact : The greener synthesis routes for this compound (e.g., recyclable catalysts in tetrahydrofuran/water systems) align with sustainable chemistry trends, reducing waste compared to traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.